molecular formula C10H10O4 B147503 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- CAS No. 154714-19-9

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-

Cat. No. B147503
M. Wt: 194.18 g/mol
InChI Key: GCOZFWFNEBPOJF-UHFFFAOYSA-N
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Description

“4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-” is a chemical compound with the molecular formula C10H10O4 . It is an intermediate in the synthesis of H946280 . This complex is also an activator of 5-lipoxygenase (5-LOX) from compounds derived from anacardic acid .


Synthesis Analysis

The compound is synthesized from salicylic acids and acetylenic esters (both mono- and disubstituted). The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily affords the corresponding salicylamides in moderate to good yields .


Molecular Structure Analysis

The molecular structure of “4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-” is represented by the molecular formula C10H10O4 . The molecular weight of the compound is 194.184 .


Chemical Reactions Analysis

The compound is an intermediate in the synthesis of H946280 . It is also an activator of 5-lipoxygenase (5-LOX) from compounds derived from anacardic acid .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 411.2±45.0 °C and a predicted density of 1.239±0.06 g/cm3 . The pKa of the compound is predicted to be 9.50±0.40 .

Safety And Hazards

The compound is classified under GHS07 and has the signal word “Warning”. The hazard statements associated with the compound are H302, H312, and H332 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .

Future Directions

The compound is an intermediate in the synthesis of H946280 . It is also an activator of 5-lipoxygenase (5-LOX) from compounds derived from anacardic acid . Therefore, future research could focus on exploring its potential applications in the field of medicinal chemistry and its role in the synthesis of other complex compounds.

properties

IUPAC Name

5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOZFWFNEBPOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC=CC(=C2C(=O)O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453416
Record name 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-

CAS RN

154714-19-9
Record name 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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